molecular formula C21H20N4O2 B306757 N-(4-{2-[(2,6-dimethyl-3-quinolinyl)carbonyl]carbohydrazonoyl}phenyl)acetamide

N-(4-{2-[(2,6-dimethyl-3-quinolinyl)carbonyl]carbohydrazonoyl}phenyl)acetamide

Cat. No. B306757
M. Wt: 360.4 g/mol
InChI Key: SRFFUVICEHZQRK-WSDLNYQXSA-N
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Description

N-(4-{2-[(2,6-dimethyl-3-quinolinyl)carbonyl]carbohydrazonoyl}phenyl)acetamide, commonly referred to as DQA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DQA is a member of the hydrazide-hydrazone class of compounds and has been shown to exhibit a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DQA is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. Specifically, DQA has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, DQA has been shown to exhibit a variety of other biochemical and physiological effects. Studies have shown that DQA has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. DQA has also been shown to have antioxidant properties and can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DQA in lab experiments is its potent anti-tumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using DQA is its potential toxicity. Studies have shown that DQA can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several areas of future research that could be explored with DQA. One area of interest is the development of new cancer therapies that incorporate DQA as a key component. Another area of research could involve the use of DQA as a tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, more research could be done to explore the potential therapeutic applications of DQA in other areas of medicine, such as inflammation and oxidative stress.

Synthesis Methods

The synthesis of DQA involves the reaction of 2,6-dimethylquinoline-3-carboxylic acid hydrazide with 4-(2-bromoacetyl)phenyl hydrazinecarboxamide in the presence of a base catalyst. The resulting product is then acetylated to form N-(4-{2-[(2,6-dimethyl-3-quinolinyl)carbonyl]carbohydrazonoyl}phenyl)acetamide.

Scientific Research Applications

DQA has been extensively studied for its potential therapeutic applications in various areas of medicine. One of the most promising areas of research involves the use of DQA as an anti-cancer agent. Studies have shown that DQA exhibits potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells.

properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

N-[(E)-(4-acetamidophenyl)methylideneamino]-2,6-dimethylquinoline-3-carboxamide

InChI

InChI=1S/C21H20N4O2/c1-13-4-9-20-17(10-13)11-19(14(2)23-20)21(27)25-22-12-16-5-7-18(8-6-16)24-15(3)26/h4-12H,1-3H3,(H,24,26)(H,25,27)/b22-12+

InChI Key

SRFFUVICEHZQRK-WSDLNYQXSA-N

Isomeric SMILES

CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)N/N=C/C3=CC=C(C=C3)NC(=O)C

SMILES

CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NN=CC3=CC=C(C=C3)NC(=O)C

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NN=CC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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